4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate
Description
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate: is a fascinating compound with a complex structure. Let’s break it down:
- The phenyl acetate part refers to a phenyl ring (a six-membered aromatic ring) attached to an acetate group (CH₃COO⁻).
- The 2-oxodihydrofuran-3(2H)-ylidene moiety involves a furan ring (a five-membered heterocyclic ring) with a ketone group (C=O) at position 2.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8- |
InChI Key |
DLTVXKVOUMPSDA-FLIBITNWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound can involve several steps, including the formation of the furan ring and subsequent functionalization. Specific synthetic routes may vary, but one approach could be:
Furan Formation: Start with a suitable precursor (e.g., an aldehyde or ketone) and cyclize it to form the furan ring.
Phenyl Acetate Attachment: Introduce the phenyl acetate group to the furan ring.
Chemical Reactions Analysis
Oxidation: The ketone group in the furan ring can undergo oxidation reactions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the ketone group or other functional groups may be possible.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Reducing agents (e.g., NaBH₄).
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related furan derivatives and phenyl-substituted compounds.
Biological Activity
Introduction
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a phenyl acetate moiety linked to a 2-oxodihydrofuran ring, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 270.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents; slightly soluble in water |
Anti-Inflammatory Activity
Research has shown that compounds similar to 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate exhibit significant anti-inflammatory properties. For instance, γ-butyrolactones, which share structural similarities, have been documented to inhibit inflammatory pathways by modulating cytokine production and phospholipase activity .
In a study involving synthetic γ-butyrolactones, it was found that certain derivatives displayed potent inhibition of caspase-1, a key enzyme in the inflammatory response, with IC50 values below 0.001 μM . This suggests that the compound may also possess similar mechanisms of action.
Anticancer Activity
The anticancer potential of 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate is supported by findings from various studies on structurally related compounds. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-468 and RAW 264.7, with IC50 values ranging from 0.05 μM to 0.313 μM .
A specific case study highlighted the synthesis of a γ-butyrolactone derivative that demonstrated strong AKT inhibitory activities, which are crucial in cancer cell proliferation and survival . This indicates that the compound could be explored further for its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, methyl phenylacetate has been evaluated for its antifungal activity against various pathogens. In bioassays, it was shown to inhibit the growth of fungal spores significantly when tested at various concentrations .
The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. Given the structural similarities, it is plausible that 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate may exhibit comparable antimicrobial effects.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent investigation into γ-butyrolactones revealed their ability to modulate inflammatory responses through inhibition of key enzymes involved in inflammation pathways. The study quantified the effects using various assays and highlighted potential therapeutic applications in inflammatory diseases .
- Anticancer Research : A study focused on the synthesis of butyrolactone derivatives demonstrated their cytotoxicity against breast cancer cell lines. The derivatives were assessed for their ability to induce apoptosis and inhibit cell growth through various biochemical assays .
- Antimicrobial Evaluation : Research involving methyl phenylacetate showed significant antifungal activity against plant pathogens. The study utilized both direct contact assays and vapor phase exposure methods to evaluate efficacy .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
